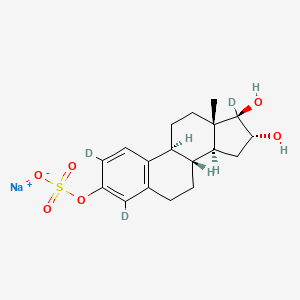
Estriol 3-O-sulfate-d3 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estriol 3-O-sulfato-d3 (sodio): es una forma deuterada del sulfato de estriol, un metabolito de estrógeno natural. Este compuesto se utiliza a menudo en la investigación científica para estudiar el metabolismo del estrógeno y sus efectos sobre varios sistemas biológicos. El etiquetado de deuterio ayuda a rastrear y cuantificar el compuesto en muestras biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Estriol 3-O-sulfato-d3 (sodio) generalmente implica la sulfatación del estriol con una fuente de sulfato deuterada. La reacción se lleva a cabo bajo condiciones controladas para garantizar la sulfatación selectiva en la posición 3-OH. La mezcla de reacción se neutraliza luego con hidróxido de sodio para formar la sal de sodio.
Métodos de producción industrial: La producción industrial de Estriol 3-O-sulfato-d3 (sodio) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y disolventes de alta pureza para garantizar la calidad y la consistencia del producto final. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas.
Análisis De Reacciones Químicas
Tipos de reacciones: Estriol 3-O-sulfato-d3 (sodio) puede sufrir varias reacciones químicas, que incluyen:
Hidrólisis: El grupo sulfato se puede hidrolizar en condiciones ácidas o básicas para producir estriol.
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar derivados dihidro.
Reactivos y condiciones comunes:
Hidrólisis: Soluciones ácidas o básicas, como ácido clorhídrico o hidróxido de sodio.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Productos principales:
Hidrólisis: Estriol
Oxidación: Estrona u otros derivados oxidados
Reducción: Dihidroestriol
Aplicaciones Científicas De Investigación
Química: Estriol 3-O-sulfato-d3 (sodio) se utiliza como trazador en estudios del metabolismo del estrógeno. El etiquetado de deuterio permite la cuantificación y el seguimiento precisos del compuesto en sistemas biológicos complejos.
Biología: En la investigación biológica, este compuesto se utiliza para estudiar el papel de los sulfatos de estrógeno en varios procesos fisiológicos, incluida la regulación hormonal y la salud reproductiva.
Medicina: Estriol 3-O-sulfato-d3 (sodio) se utiliza en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción de los compuestos estrogénicos. También se utiliza en el desarrollo de terapias de reemplazo hormonal.
Industria: En la industria farmacéutica, este compuesto se utiliza en el desarrollo y las pruebas de nuevos fármacos que se dirigen a los receptores de estrógeno. También se utiliza en procesos de control de calidad para garantizar la pureza y la potencia de los medicamentos a base de estrógeno.
Mecanismo De Acción
Estriol 3-O-sulfato-d3 (sodio) ejerce sus efectos interactuando con los receptores de estrógeno en las células diana. Una vez que se une al receptor, el complejo se transloca al núcleo, donde regula la transcripción de genes específicos. Esto lleva a la producción de proteínas que median los efectos fisiológicos del estrógeno, como el crecimiento y la diferenciación celular.
Comparación Con Compuestos Similares
Compuestos similares:
- Sulfato de estrona
- Sulfato de estradiol
- Sulfato de estriol
Comparación: Estriol 3-O-sulfato-d3 (sodio) es único debido a su etiquetado de deuterio, que permite el seguimiento y la cuantificación precisos en estudios biológicos. En comparación con el sulfato de estrona y el sulfato de estradiol, el sulfato de estriol tiene una actividad estrogénica más baja, pero sigue siendo importante en la regulación del metabolismo del estrógeno. La forma deuterada proporciona ventajas adicionales en las aplicaciones de investigación, lo que la convierte en una herramienta valiosa en los estudios científicos.
Propiedades
Fórmula molecular |
C18H23NaO6S |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
sodium;[(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-16,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H24O6S.Na/c1-18-7-6-13-12-5-3-11(24-25(21,22)23)8-10(12)2-4-14(13)15(18)9-16(19)17(18)20;/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23);/q;+1/p-1/t13-,14-,15+,16-,17+,18+;/m1./s1/i3D,8D,17D; |
Clave InChI |
JHJBSZBEDQZYJP-FWQJRZBHSA-M |
SMILES isomérico |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |
SMILES canónico |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















